molecular formula C18H21N3O4S B2637108 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide CAS No. 868979-21-9

2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Cat. No.: B2637108
CAS No.: 868979-21-9
M. Wt: 375.44
InChI Key: SWUWNOPJOILFRV-UHFFFAOYSA-N
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Description

2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetically designed small molecule incorporating a benzenesulfonamide scaffold, a privileged structure in medicinal chemistry known for its versatility in targeting diverse biological pathways . This compound features a complex heterocyclic architecture, combining an imidazopyridine moiety with the benzenesulfonamide group. The imidazopyridine core represents a significant heterocyclic system frequently investigated in anticancer research, as over 85% of FDA-approved pharmaceuticals contain heterocyclic components that enhance their biological activity and drug-like properties . The specific molecular design suggests potential for targeted protein interaction, particularly with enzymes or receptors where the sulfonamide group can serve as a key pharmacophore. The structural complexity of this compound, including its 2,5-dimethoxybenzene ring system and the 8-methylimidazo[1,2-a]pyridine unit connected via an ethyl chain, indicates careful design for enhanced binding characteristics and metabolic stability. Researchers exploring structure-activity relationships in heterocyclic compounds will find significant value in this sophisticated molecular architecture, which exemplifies the modern approach to developing targeted chemical tools for probing biological systems, particularly in oncology and enzyme inhibition studies where such hybrid structures have demonstrated considerable utility . This compound is provided exclusively for research purposes in chemical biology and drug discovery programs.

Properties

IUPAC Name

2,5-dimethoxy-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c1-13-5-4-10-21-12-14(20-18(13)21)8-9-19-26(22,23)17-11-15(24-2)6-7-16(17)25-3/h4-7,10-12,19H,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUWNOPJOILFRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of the sulfonamide group can yield amines .

Scientific Research Applications

The compound features:

  • Two methoxy groups at the 2 and 5 positions of the benzene ring.
  • A sulfonamide functional group linked to an ethyl chain that connects to an 8-methylimidazo[1,2-a]pyridine unit.

Anticancer Research

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, thiazole-pyridine hybrids have shown promising results against various cancer cell lines, suggesting that modifications to the pyridine moiety may enhance anticancer activity. The presence of electron-withdrawing groups in related compounds has been correlated with increased efficacy against breast cancer cells, as seen in studies where IC50 values were reported lower than standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

Research into sulfonamide derivatives has revealed their potential as antimicrobial agents. Compounds structurally similar to 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide have demonstrated significant antibacterial and antifungal activities against various pathogens. For example, thiazole-linked compounds exhibited minimum inhibitory concentration (MIC) values indicating effective antimicrobial properties .

Neurological Studies

The potential neuroprotective effects of compounds featuring the imidazo-pyridine structure are being explored in the context of neurological disorders. Analogues have shown promise in anticonvulsant activity, suggesting that modifications to the imidazo-pyridine scaffold could lead to new treatments for epilepsy and other seizure disorders .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated a series of thiazole-pyridine derivatives, which included compounds similar to the target molecule. The results indicated that specific modifications led to enhanced cytotoxicity against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines. One derivative showed an IC50 value of 5.71 μM, outperforming traditional chemotherapeutics .

Case Study 2: Antimicrobial Properties

In another investigation focused on antimicrobial efficacy, several sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results highlighted that certain structural modifications led to MIC values as low as 46.9 μg/mL for bacterial strains, indicating significant antibacterial activity .

Mechanism of Action

The mechanism of action of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, while the imidazo[1,2-a]pyridine moiety can engage in π-π stacking interactions with aromatic residues .

Biological Activity

2,5-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
  • Molecular Formula : C22H21N3O4S
  • Molecular Weight : 423.5 g/mol
  • CAS Number : 886128-33-2

The compound features a sulfonamide group, which is known for its diverse biological activities including antibacterial and antitumor effects. The presence of the imidazo[1,2-a]pyridine moiety suggests potential interactions with various biological targets.

Anticancer Activity

Research indicates that compounds containing the imidazo[1,2-a]pyridine structure can exhibit significant anticancer properties. In particular, studies have shown that derivatives of this class can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound AMDA-MB-468 (Breast Cancer)5.0Induction of apoptosis
Compound BA498 (Renal Cancer)3.5Inhibition of cell cycle progression
2,5-Dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamideHCT-15 (Colon Cancer)TBDTBD

Note: TBD = To Be Determined

The biological activity of 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide may involve the modulation of key signaling pathways related to cancer cell survival and proliferation. For instance, it is hypothesized that this compound could inhibit specific kinases or transcription factors that play critical roles in oncogenesis.

Study on Neuroprotective Effects

A study conducted on a mouse model demonstrated that similar compounds with the imidazo[1,2-a]pyridine scaffold exhibited neuroprotective effects against amyloid beta-induced toxicity. This suggests a potential application in neurodegenerative diseases such as Alzheimer's disease (AD).

Structure-Activity Relationship (SAR)

Extensive SAR studies have been performed on related compounds to identify structural features that enhance biological activity. The presence of methoxy groups at the 2 and 5 positions on the benzene ring has been correlated with increased potency against specific cancer cell lines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,5-dimethoxy-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide, and how can reaction conditions be optimized for yield?

  • Methodology :

  • Core Formation : Begin with synthesizing the imidazo[1,2-a]pyridine core via cyclocondensation of 2-aminopyridine derivatives with α-bromoketones (e.g., bromoacetophenone) under reflux in ethanol or acetic acid .
  • Sulfonamide Coupling : React the imidazo[1,2-a]pyridine intermediate with 2,5-dimethoxybenzenesulfonyl chloride in a polar aprotic solvent (e.g., DCM or THF) using DMAP as a catalyst and pyridine as a base to facilitate sulfonamide bond formation .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) and temperature (0–25°C) to minimize side products like disubstituted byproducts .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodology :

  • Spectroscopy : Use 1H^1 \text{H}-NMR and 13C^13 \text{C}-NMR to confirm substituent positions (e.g., methoxy groups at 2,5-positions and ethyl linker integration). IR spectroscopy can validate sulfonamide (S=O stretching at ~1350–1150 cm1^{-1}) and aromatic C-H bonds .
  • Chromatography : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95%). LC-MS can confirm molecular weight (e.g., [M+H]+^+ peak) .
  • Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported bioactivity data for imidazo[1,2-a]pyridine sulfonamide derivatives?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Compare binding affinities across studies to identify key residues (e.g., hydrophobic pockets accommodating the methylimidazole group) .
  • QSAR Modeling : Train models on datasets from PubChem or ChEMBL to correlate structural features (e.g., methoxy substituents, sulfonamide polarity) with activity. Address outliers via sensitivity analysis (e.g., methoxy groups may reduce membrane permeability despite enhancing target binding) .

Q. What experimental strategies can validate the role of the 8-methyl group in imidazo[1,2-a]pyridine derivatives for target selectivity?

  • Methodology :

  • Analog Synthesis : Prepare analogs lacking the 8-methyl group or with bulkier substituents (e.g., 8-ethyl). Assess changes in IC50_{50} values using enzymatic assays (e.g., kinase inhibition) .
  • Crystallography : Solve X-ray structures of ligand-target complexes to observe steric/electronic effects of the methyl group on binding orientation. Refinement via SHELXL-2018 can resolve electron density ambiguities .

Q. How should researchers design assays to address discrepancies in solubility and bioavailability data for sulfonamide-containing compounds?

  • Methodology :

  • Solubility Profiling : Use shake-flask method (PBS pH 7.4 and simulated gastric fluid) with HPLC quantification. For low solubility (<50 µM), employ co-solvent systems (e.g., DMSO/PEG 400) or salt formation (e.g., sodium sulfonate) .
  • Permeability Assays : Conduct Caco-2 or PAMPA assays to evaluate intestinal absorption. Compare with computational predictions (e.g., LogP via ChemAxon) to identify structural liabilities (e.g., polar sulfonamide limiting passive diffusion) .

Data Analysis and Contradiction Resolution

Q. What statistical approaches are recommended for reconciling conflicting results in dose-response studies?

  • Methodology :

  • Meta-Analysis : Pool data from multiple studies using random-effects models (e.g., RevMan) to account for heterogeneity. Stratify by assay type (e.g., cell-free vs. cell-based) to isolate confounding variables .
  • Bootstrap Resampling : Apply to small datasets (n < 30) to estimate confidence intervals for EC50_{50} values and identify outliers .

Q. How can crystallographic data resolve ambiguities in the conformation of the ethyl linker in this compound?

  • Methodology :

  • X-ray Refinement : Collect high-resolution (<1.5 Å) data at synchrotron facilities. Use SHELXL-2018 to refine torsion angles and validate with Rfree_{\text{free}} values (<0.25). Compare with DFT-optimized geometries (e.g., Gaussian 16) to confirm low-energy conformers .

Methodological Best Practices

Q. What protocols ensure reproducibility in multistep syntheses of imidazo[1,2-a]pyridine derivatives?

  • Methodology :

  • Stepwise Monitoring : Isolate and characterize intermediates (e.g., imidazo[1,2-a]pyridine core via 1H^1 \text{H}-NMR) before proceeding to sulfonamide coupling .
  • Batch Consistency : Standardize reagents (e.g., sulfonyl chloride purity >98%) and reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) .

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